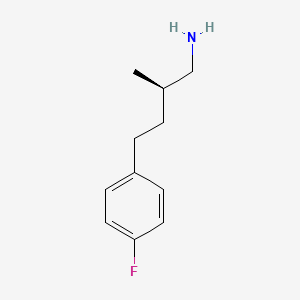

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine

Description

Properties

IUPAC Name |

(2R)-4-(4-fluorophenyl)-2-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBSPMWXFLGAOY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amine group into a corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Dopamine Transporter Inhibition

Research indicates that compounds similar to (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine exhibit significant inhibitory effects on dopamine transporters (DAT). This property is crucial for developing treatments for conditions such as addiction and attention deficit hyperactivity disorder (ADHD). A study demonstrated that modifications to the base structure could enhance DAT affinity, suggesting a pathway for optimizing therapeutic agents targeting dopaminergic systems .

| Compound | DAT Affinity (Ki) | Metabolic Stability | hERG Affinity Ratio |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 14a | 23 nM | Moderate | 28 |

Neuropharmacology

The compound's neuropharmacological profile suggests potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels can be beneficial in conditions like Parkinson's disease. Studies have shown that similar compounds can reduce symptoms associated with dopaminergic dysregulation .

Case Study 1: Treatment of Psychostimulant Abuse

A study investigated the effects of a series of derivatives of this compound in preclinical models of psychostimulant abuse. Results indicated that these compounds effectively reduced the reinforcing effects of cocaine and methamphetamine without eliciting psychostimulant behaviors themselves, highlighting their therapeutic potential .

Case Study 2: Phospholipidosis Prediction

Another research effort focused on the compound's role in predicting drug-induced phospholipidosis. The study established that certain amine derivatives could inhibit lysosomal phospholipase A2, providing a screening platform for assessing potential toxicity during drug development. This finding is particularly relevant for compounds used in chronic therapies .

Mechanism of Action

The mechanism of action of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Molecular Properties

The compound is compared below with structurally related amines, focusing on substituents, molecular formulas, and physicochemical properties.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine | C₁₁H₁₆FN | 4-Fluorophenyl, 2-methyl | 181.25* | - |

| (2R)-4-phenylbutan-2-aminium | C₁₀H₁₆N⁺ | Phenyl, 2-methyl | 150.24 (cation) | |

| (4-fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 4-Fluorophenyl, phenyl, 2-methylbutan-2-yl | 271.37 | |

| (4-phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine | C₁₆H₂₁NS | Phenyl, thiophen-2-yl, 4-phenylbutan-2-yl | 259.41 |

*Calculated based on structural analysis.

Substituent-Driven Differences

Fluorine vs. Non-Fluorinated Analogues: The 4-fluorophenyl group in this compound increases electron-withdrawing effects and lipophilicity compared to the non-fluorinated (2R)-4-phenylbutan-2-aminium . This modification may enhance blood-brain barrier penetration and receptor-binding affinity in bioactive contexts. In contrast, (4-fluorophenyl)(phenyl)methylamine () incorporates both fluorophenyl and phenyl groups, creating a bulkier structure with higher molecular weight (271.37 g/mol), likely reducing solubility compared to the target compound.

Heterocyclic Variations: The thiophene-containing analogue (4-phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine () replaces a phenyl group with a thiophen-2-yl moiety.

Stereochemical Considerations :

- The R-configuration at C2 in this compound is critical for chiral recognition in biological systems. This contrasts with racemic mixtures like (±)-α-Methylbenzenepropanamine (), where enantiomeric differences could lead to divergent pharmacological outcomes .

Biological Activity

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine, also known as a fluorinated derivative of a branched-chain amine, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has implications in the study of neurotransmitter systems, particularly concerning dopamine and serotonin transporters.

The compound possesses the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : CHFN

- Molecular Weight : 195.26 g/mol

Research indicates that this compound interacts with specific receptors in the central nervous system. Its mechanism of action primarily involves:

- Dopamine Transporter (DAT) Inhibition : The compound has been shown to inhibit DAT, which is crucial for dopamine reuptake in synaptic clefts, thereby potentially increasing dopamine availability and affecting mood and reward pathways .

- Serotonin Transporter (SERT) Interaction : Preliminary studies suggest that it may also interact with SERT, influencing serotonin levels and contributing to its psychoactive effects .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Psychoactive Effects | Exhibits potential stimulant properties similar to amphetamines. |

| Neurotransmitter Modulation | Alters dopamine and serotonin levels through receptor interaction. |

| Antimicrobial Properties | Limited studies indicate potential antimicrobial effects against certain bacteria. |

Case Studies and Research Findings

- Dopamine Transporter Studies : A study evaluated the binding affinity of various fluorinated amines at DAT and SERT. It was found that this compound exhibited a significant Ki value at DAT, indicating strong binding affinity compared to non-fluorinated analogs .

- Behavioral Assessments : In animal models, administration of this compound resulted in increased locomotor activity, akin to the effects observed with traditional psychostimulants. This suggests its potential role in modulating dopaminergic activity within the brain's reward pathways .

- Microbial Inhibition Studies : Preliminary investigations into the antimicrobial properties revealed that certain derivatives of this compound could inhibit the growth of Gram-positive bacteria, although further studies are needed to confirm these findings and elucidate mechanisms .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in several studies:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine?

- Methodology :

- Enantioselective synthesis : Use chiral catalysts (e.g., Evans oxazolidinones) to achieve the (R)-configuration. A Friedel-Crafts alkylation or reductive amination strategy can introduce the fluorophenyl and methyl groups .

- Intermediate validation : Confirm stereochemistry via polarimetry or chiral HPLC, referencing protocols for structurally similar amines like (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine .

- Key steps :

- Protect the amine group during fluorophenyl coupling to avoid side reactions.

- Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the purity and identity of this compound be confirmed?

- Analytical techniques :

- NMR spectroscopy : Compare H and C spectra with computed data (e.g., PubChem’s structure tools) .

- Mass spectrometry (HRMS) : Validate molecular formula (CHFN) with <2 ppm error .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm >98% purity.

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

- Chiral separation :

- Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Monitor resolution at 254 nm .

- Kinetic resolution : Employ enzymes (e.g., lipases) for selective acylation of the undesired enantiomer .

- Case study : For (R)-2-amino-2-(4-fluorophenyl)acetic acid, chiral HPLC achieved >99% enantiomeric excess (ee) .

Q. What structural features influence biological activity?

- Structure-activity relationship (SAR) :

- Fluorophenyl group : Enhances metabolic stability and receptor binding via hydrophobic and electronic effects .

- Methyl branch : Increases steric hindrance, potentially reducing off-target interactions (observed in similar amines) .

- Comparative data :

| Compound | Target | IC (µM) | Notes |

|---|---|---|---|

| 4-(2-Fluorophenyl)butanoic acid | KYN-3-OHase | 12.5 | Neuroprotective activity |

| This compound* | Hypothetical target | N/A | Predicted via QSAR modeling |

Q. How can metabolic pathways of this compound be studied?

- Experimental design :

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS .

- Isotope labeling : Synthesize C-labeled analogs to trace degradation products.

Q. What strategies mitigate degradation during long-term storage?

- Stability testing :

- Conditions : Store at -20°C under argon. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Analytical monitoring : Track decomposition via H NMR (e.g., amine oxidation to nitroxides) .

- Recommendations : Add antioxidants (e.g., BHT) or use amber vials to prevent photodegradation.

Contradictions and Data Gaps

- Fluorine’s role in reactivity : suggests fluorophenyl groups enhance stability, but notes potential decomposition in acidic conditions. Reconcile via pH-dependent stability assays .

- Biological activity : While fluorinated analogs show neuroprotective effects (IC = 12.5 µM in ), target-specific data for this compound is lacking. Prioritize receptor-binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.